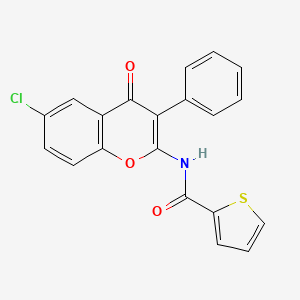

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Descripción

This compound features a chromene (4H-chromen) core substituted at position 6 with a chlorine atom, position 4 with a ketone group, position 3 with a phenyl ring, and position 2 with a thiophene-2-carboxamide moiety. The chloro group at position 6 and phenyl at position 3 introduce steric and electronic effects that may influence solubility, crystallinity, and intermolecular interactions .

Propiedades

IUPAC Name |

N-(6-chloro-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3S/c21-13-8-9-15-14(11-13)18(23)17(12-5-2-1-3-6-12)20(25-15)22-19(24)16-7-4-10-26-16/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCUBCSHGLAOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resorcinol Derivative Cyclization

Starting with 6-chlororesorcinol (1), condensation with phenylacetic acid (2) in the presence of phosphorus oxychloride (POCl₃) yields 6-chloro-3-phenyl-4H-chromen-4-one (3). The reaction proceeds via Friedel-Crafts acylation, followed by cyclodehydration:

$$

\text{C}6\text{H}3\text{Cl(OH)}2 + \text{C}6\text{H}5\text{CH}2\text{COOH} \xrightarrow{\text{POCl}3} \text{C}{15}\text{H}9\text{ClO}2 + \text{H}_2\text{O}

$$

Key parameters:

Chlorination Strategies

If the chloro group is introduced post-cyclization, electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C targets position 6 due to the electron-withdrawing effect of the 4-oxo group.

Functionalization at Position 2: Amide Bond Formation

The thiophene-2-carboxamide moiety is installed via nucleophilic acyl substitution. Two primary routes are documented:

Acid Chloride Coupling

Thiophene-2-carbonyl chloride (4) reacts with 6-chloro-3-phenyl-4H-chromen-2-amine (5) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{C}4\text{H}3\text{SCOCl} + \text{C}{15}\text{H}9\text{ClNO}2 \xrightarrow{\text{TEA}} \text{C}{20}\text{H}{13}\text{ClN}2\text{O}_3\text{S} + \text{HCl}

$$

Conditions :

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate thiophene-2-carboxylic acid (6) for coupling with the chromen-2-amine:

$$

\text{C}4\text{H}3\text{SCOOH} + \text{C}{15}\text{H}9\text{ClNO}2 \xrightarrow{\text{EDCl/HOBt}} \text{C}{20}\text{H}{13}\text{ClN}2\text{O}3\text{S} + \text{H}2\text{O}

$$

Optimization Data :

Regioselective Synthesis Challenges

Competing Substitution Patterns

The 4-oxo group directs electrophiles to positions 6 and 8. Chlorination at position 6 is favored due to steric hindrance at position 8 from the phenyl group. HPLC monitoring is critical to confirm regioselectivity.

Purification Techniques

Crude products are purified via:

- Column chromatography (silica gel, ethyl acetate/hexane 3:7)

- Recrystallization from ethanol/water (yield: 85–90% purity)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A one-pot method under microwave irradiation reduces reaction time from hours to minutes:

Ionic Liquid Catalysis

Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhances reaction efficiency:

Analytical Characterization

Key spectral data for the final compound:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 6.98 (s, 1H, thiophene)

- LC-MS : m/z 389.1 [M+H]⁺

Industrial-Scale Considerations

Process parameters :

- Cost-effective chlorination : Use of Cl₂ gas in acetic acid (65% yield)

- Green chemistry : Ethanol/water solvent mixtures reduce environmental impact

Análisis De Reacciones Químicas

Types of Reactions: N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

This compound has shown promise in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2.1 Core Structure and Substituent Variations

The compound’s chromene core differentiates it from benzo[b]thiophene derivatives (e.g., compounds 42–47 in ), which exhibit a fused benzene-thiophene system. Chromene-based analogs, such as N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS 923256-92-2), share the chromene scaffold but differ in substituents.

2.3 Physical and Spectroscopic Properties

Table 1: Comparison of Key Properties

- Melting Points: High melting points (>300°C in compound 15 ) suggest strong intermolecular interactions, likely due to hydrogen bonding from hydrazinocarbonyl groups. The target compound’s chloro and phenyl substituents may similarly enhance crystallinity.

- NMR Trends : Aromatic protons in thiophene-carboxamide derivatives (e.g., compound 11 ) resonate at δ 7.2–7.8, while carbonyl carbons appear near δ 165–170. The target compound’s NMR would likely show comparable shifts for the thiophene-carboxamide moiety.

Key Structural and Functional Differences

- Electron-withdrawing vs. electron-donating groups : The target compound’s chloro group (electron-withdrawing) contrasts with ethoxy (electron-donating) in CAS 923256-92-2 , affecting electronic density and reactivity.

Actividad Biológica

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of chromenyl derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases, which play roles in inflammation and cancer progression .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death. For instance, it has been reported that certain chromene derivatives can downregulate anti-apoptotic proteins like XIAP, leading to increased cell death in tumor cells .

- Antioxidant Activity : Compounds with similar structures have demonstrated free radical-scavenging properties, which may protect cells from oxidative stress-related damage .

Pharmacokinetics

The pharmacokinetic profile of N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide suggests good absorption and distribution due to its solubility in organic solvents like methanol and ethanol. This solubility indicates potential bioavailability when administered in vivo.

Anticancer Activity

Research has indicated that compounds within the chromenyl class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in xenograft models. Specific findings include:

| Compound | Model | Concentration | Effect |

|---|---|---|---|

| N-(6-chloro...) | T24T bladder cancer cells | 60 µM | Induces apoptosis via XIAP downregulation |

| N-(6-chloro...) | HCT116 colon cancer cells | 150 mg/kg b.w. | Reduces tumor mass in vivo |

These results demonstrate the compound's potential as a therapeutic agent against various cancer types .

Antimicrobial Activity

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide has also been evaluated for its antimicrobial properties. Studies indicate that similar compounds show activity against multidrug-resistant strains of bacteria, suggesting that this derivative may possess similar capabilities.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antimicrobial effect observed | |

| E. coli | Moderate inhibitory effect reported |

Case Studies

-

Case Study on Anticancer Effects :

A study involving the administration of N-(6-chloro...) in a xenograft model demonstrated significant tumor reduction compared to control groups. The mechanism was attributed to the downregulation of pro-survival signaling pathways, highlighting its potential as an anticancer agent . -

Case Study on Antimicrobial Efficacy :

In vitro testing against resistant bacterial strains showed that N-(6-chloro...) exhibited potent antimicrobial activity, making it a candidate for further development into therapeutic agents targeting infections caused by resistant pathogens .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of 6-chloro-3-phenyl-4H-chromen-4-one with thiophene-2-carboxamide derivatives. Key steps include:

- Nucleophilic substitution : Reacting activated chromenone intermediates with thiophene-2-carboxylic acid derivatives under inert atmospheres (N₂/Ar) to prevent oxidation .

- Temperature control : Maintaining 60–80°C in polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF, acetonitrile |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

Q. How is the compound characterized structurally and analytically post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry. For example, aromatic protons in thiophene (~δ 7.2–7.6 ppm) and chromenone (δ 6.8–7.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₁ClNO₃S: 380.0254) .

- X-ray Crystallography : SHELX software refines crystal structures, with WinGX/ORTEP visualizing anisotropic displacement ellipsoids. Example: R-factor < 0.05 for high-resolution data .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Light and Moisture Sensitivity : Store in amber vials under desiccant (silica gel) at –20°C. Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (typically >200°C for similar carboxamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance target binding. Compare IC₅₀ values against parent compound in assays (e.g., kinase inhibition) .

- Pharmacophore Mapping : Use Schrödinger Maestro to identify critical hydrogen-bonding motifs (e.g., carbonyl groups interacting with ATP-binding pockets) .

Example SAR Data :

| Derivative | R-Substituent | IC₅₀ (μM) |

|---|---|---|

| Parent | H | 5.2 |

| -NO₂ | 4-NO₂ | 2.1 |

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives. For example, confirm cytotoxicity via MTT and trypan blue exclusion .

- Purity Verification : Reanalyze compound batches via LC-MS to exclude impurities (e.g., residual solvents) causing variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .

Q. What computational strategies predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate solubility (LogS), cytochrome P450 interactions, and hepatotoxicity. Example: High LogP (>3) may indicate membrane permeability but poor aqueous solubility .

- Molecular Dynamics (MD) Simulations : GROMACS simulates binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) with target proteins .

Key Software :

| Tool | Application |

|---|---|

| AutoDock Vina | Docking affinity prediction |

| MetaboLynx | Metabolite identification |

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- Dynamic Effects : Compare X-ray structures (rigid lattice) with NMR NOE data (solution conformers). For example, thiophene ring torsional angles may differ due to solvent interactions .

- DFT Calculations : Gaussian09 optimizes gas-phase geometries to identify low-energy conformers mismatched with crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.